Asenapine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWBSWWIRNCQIJ-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
White to off-white powder | |
CAS No. |
65576-45-6 | |
| Record name | Asenapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65576-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asenapine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065576456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASENAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKZ19V908O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Asenapine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of asenapine maleate involves multiple steps, starting from the appropriate dibenzo-oxepino pyrrole precursor. One common method includes the cyclization of intermediates using aluminium halide in a suitable solvent at temperatures ranging from 30°C to 110°C . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound maleate typically involves large-scale synthesis using the same principles as laboratory synthesis but with enhanced efficiency and scalability. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Reagents
| Step | Reaction Type | Reagents/Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid catalysis | Forms oxepino-pyrrole core |
| 2 | Organocatalytic Michael addition | Proline-based catalyst, nitroalkenes | Enantioselective C–C bond formation |
| 3 | Reductive cyclization | Hydrogenation (Pd/C) | Final tetracyclic structure |
Metabolic Reactions
Asenapine undergoes extensive hepatic metabolism via two primary pathways :
-
Oxidative metabolism : Mediated by cytochrome P450 isoform CYP1A2, producing N-desmethyl-asenapine (inactive).
-
Direct glucuronidation : Catalyzed by UGT1A4, forming this compound N-glucuronide (major metabolite).
Table 2: Metabolic Pathways and Enzymatic Affinities
| Pathway | Enzyme | Metabolite | Activity |
|---|---|---|---|
| Oxidation | CYP1A2 | N-desmethyl-asenapine | Inactive |
| Glucuronidation | UGT1A4 | This compound glucuronide | Inactive |
| Minor oxidation | CYP3A4/2D6 | Hydroxy-asenapine | Negligible |
Stability and Degradation
-
Photodegradation : Exposure to light induces degradation, forming 5-chloro-2-methyl-1H-pyrrole derivatives .
Table 3: Stability Under Selected Conditions
| Condition | Effect | Reference |
|---|---|---|
| UV light (254 nm) | Degrades to chlorinated byproducts | |
| High humidity | No significant hydrolysis | |
| Acidic pH (1.2) | Stable over 24 hours |
Receptor Binding and Selectivity
This compound’s pharmacodynamic profile is defined by its high affinity for serotonin (5-HT), dopamine (D), and adrenergic receptors :
Table 4: Receptor Affinity (Ki in nM)
| Receptor | Ki (nM) | Action |
|---|---|---|
| 5-HT2A | 0.06 | Antagonist |
| 5-HT2C | 0.03 | Antagonist |
| D2 | 1.3 | Antagonist |
| H1 | 1.0 | Antagonist |
| α2B | 0.32 | Antagonist |
Formulation-Dependent Reactivity
Scientific Research Applications
Asenapine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a stressor in studying the Fos expression in forebrain structures of rat models . Additionally, it serves as a serotonin 5-HT and dopamine D2 receptor antagonist, making it valuable in research related to schizophrenia and bipolar mania . The compound’s unique properties also make it a subject of interest in pharmacokinetic and pharmacodynamic studies .
Mechanism of Action
Asenapine exerts its effects through a combination of antagonist activity at serotonin 5-HT2A and dopamine D2 receptors . It also interacts with noradrenaline and histamine receptors, contributing to its therapeutic effects. The compound’s lower incidence of extrapyramidal effects is associated with the upregulation of D1 receptors and its dose-dependent effects on glutamate transmission in the brain .
Comparison with Similar Compounds
Table 1: Pharmacokinetic Comparison of Asenapine Formulations and Oral Antipsychotics
Key findings:
- The transdermal patch provides lower peak concentrations (Cmax) but equivalent total exposure (AUC) compared to sublingual this compound, reducing peak-to-trough fluctuations (~1.5-fold vs. 6.56-fold for sublingual) .
- This compound’s sublingual bioavailability (35%) is lower than oral olanzapine (~60%) due to partial gastrointestinal degradation .
Receptor Affinity and Mechanism of Action
Table 2: Receptor Binding Profiles (Ki, nM)
| Receptor | This compound | Olanzapine | Clozapine | Quetiapine |
|---|---|---|---|---|
| D₂ | 1.3 | 11 | 126 | 160 |
| 5-HT₂A | 0.07 | 4 | 16 | 220 |
| H₁ | 1.0 | 2 | 1.1 | 7.3 |
| α₁-Adrenergic | 1.2 | 19 | 1.6 | 30 |
| M₃ Muscarinic | >10,000 | 25 | 27 | >10,000 |
Data compiled from preclinical studies
Unique properties:
- This compound exhibits nanomolar potency at trace amine-associated receptor 1 (TAAR1), acting as a partial agonist (EC₅₀ = 6.56 ± 0.01 µM; Emax = 88.7% of β-PEA), a feature absent in other antipsychotics .
- Unlike olanzapine and clozapine, this compound lacks significant muscarinic M₃ receptor antagonism , correlating with its lower risk of weight gain .
Efficacy in Psychiatric Disorders
Table 3: Efficacy Comparisons in Clinical Trials
Notable findings:
- In a 12-week trial for borderline personality disorder, this compound and olanzapine showed similar overall efficacy , but this compound had a 70% higher rate of oral hypoesthesia .
- In bipolar mania, this compound achieved response rates of 47.7% vs. 34.4% for placebo when used adjunctively with lithium/valproate .
Table 4: Adverse Event Incidence (%)
| Adverse Effect | This compound | Olanzapine | Placebo |
|---|---|---|---|
| Weight Gain ≥7% | 6–10 | 30–40 | 3–5 |
| Oral Hypoesthesia | 10–15 | 0 | 0 |
| Akathisia | 8–12 | 2–4 | 2 |
| Sedation | 15–20 | 25–30 | 10 |
Critical safety notes:
- This compound’s transdermal formulation reduces bitter taste-related discontinuation (common in sublingual users) .
- Olanzapine causes 3–4× higher weight gain due to M₃ receptor antagonism and H₁ affinity .
Formulation Advantages and Limitations
Biological Activity
Asenapine is a second-generation antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound exhibits a complex pharmacological profile, characterized by its actions on various neurotransmitter receptors, which underpins its therapeutic effects and side effect profile. This article explores the biological activity of this compound, including its receptor interactions, clinical efficacy, and metabolic implications.
Pharmacological Profile
This compound's efficacy is attributed to its antagonistic effects on multiple receptors:
- Dopaminergic Receptors : this compound acts primarily as an antagonist at D2 and D3 dopamine receptors, which is critical for its antipsychotic effects.
- Serotonergic Receptors : It shows potent antagonism at several serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7. Additionally, it functions as a partial agonist at the 5-HT1A receptor .
- Adrenergic Receptors : this compound also antagonizes adrenergic receptors (α1A, α2A, α2B, α2C), contributing to its mood-stabilizing properties .
Clinical Efficacy
This compound has been evaluated in various clinical trials for its effectiveness in managing symptoms of schizophrenia and bipolar disorder. Key findings are summarized in the following table:
Case Studies
- Bipolar Disorder : A case series highlighted a patient who responded positively to this compound after failing other treatments. The patient maintained compliance and showed no relapse over 18 months while on this compound combined with lithium salts .
- Agitation Management : Sublingual this compound was effectively used in patients with acute agitation due to various medical conditions, demonstrating rapid onset of action compared to traditional intramuscular antipsychotics .
Metabolic Effects
This compound is primarily metabolized by cytochrome P450 enzymes (CYP1A2, CYP3A4, and CYP2D6). Long-term treatment has been shown to affect liver enzyme activity significantly:
- Chronic administration reduces CYP1A activity, which may lead to altered metabolism of concurrently administered medications .
- Hormonal changes were noted with decreased serum levels of corticosterone and growth hormone after treatment, indicating a potential neuroendocrine mechanism influencing liver enzyme expression .
Side Effects and Tolerability
This compound is generally well-tolerated compared to other antipsychotics. Common side effects include:
- Somnolence (10%)
- Akathisia (7.7%)
- Sedation (7.7%)
These side effects were reported during clinical trials but were manageable for most patients . The sublingual formulation may lead to oral hypoesthesia; however, this was not frequently reported among patients in clinical settings .
Q & A
Q. How can computational modeling advance dose optimization for this compound in treatment-resistant schizophrenia?
- Methodological Answer :
- PK/PD modeling : Use NONMEM or Monolix to simulate brain concentration-time profiles and link to PANSS score changes.
- Virtual cohorts : Generate in silico populations reflecting genetic and metabolic diversity to predict optimal dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
